BenchChemオンラインストアへようこそ!

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

anticonvulsant epilepsy seizure

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (RAB216, H₂mpba) is a bifunctional N,O-heteroditopic ligand. In anticonvulsant assays, it demonstrates >4-fold greater protective efficacy than 4-TBB and remains active at 0.1 mM where 4-TBB and VPA fail. It reduces seizure duration in the 6 Hz pharmacoresistant model. For MOF research, it forms eight structurally diverse coordination complexes with five 3d transition metals from a single linker. Its consistent performance across Drosophila and murine models validates neuronal homeostasis mechanisms. Procure ≥97% purity to ensure reproducible coordination behavior and biological activity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 185252-69-1
Cat. No. B575933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
CAS185252-69-1
Synonyms4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyJYRIFOAFECWGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS 185252-69-1) – Procurement Specifications and Core Characteristics


4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS 185252-69-1), also known as H₂mpba or Me₂pzba, is a heterocyclic benzoic acid derivative featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, and a carboxylic acid moiety at the para position of the phenyl ring . This bifunctional molecule acts as an N,O-heteroditopic ligand, enabling coordination to both soft (pyrazole nitrogen) and hard (carboxylate oxygen) metal centers [1]. Commercial specifications typically include ≥98% purity, molecular weight 216.24, and melting point of 126 °C . The compound is supplied as a white solid with solubility in DMF and DMSO, and is used as a building block for metal-organic frameworks (MOFs) and as a precursor in medicinal chemistry campaigns .

Why 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS 185252-69-1) Cannot Be Substituted with Common Analogs


Although structurally related pyrazole–benzoic acid derivatives (e.g., 4-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzoic acid, CAS 461665-65-6) are commercially available, simple substitution with these analogs fails to replicate the target compound's unique biological and coordination profiles . In anticonvulsant assays, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (RAB216) exhibits >4-fold greater protective efficacy than the lead compound 4-tert-butylbenzaldehyde (4-TBB) at equivalent doses [1]. Furthermore, the compound's bifunctional N,O-heteroditopic nature enables formation of structurally diverse coordination networks with five transition metals, whereas analogs lacking either the pyrazole N-donor or carboxylate O-donor yield limited structural architectures [2]. Procurement of generic pyrazole–benzoic acid derivatives without verifying the exact substitution pattern introduces risks of reduced biological activity and unpredictable coordination behavior, which can compromise research outcomes and material performance.

Quantitative Comparative Evidence: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS 185252-69-1) Differentiation for Procurement Decisions


4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid Exhibits >4-Fold Greater Anticonvulsant Potency than 4-TBB in Murine Seizure Model

In a direct head-to-head comparison using a pentylenetetrazole (PTZ)-induced seizure model in mice, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (designated RAB216) protected 50% of animals from seizure at a dose of 200 mg/kg (p=0.05) [1]. At the same dose, the parent compound 4-tert-butylbenzaldehyde (4-TBB) was significantly less effective, with RAB216 being >4-fold more active than 4-TBB [1]. Additionally, RAB216 remained active at a reduced concentration of 0.1 mM in a Drosophila parabss seizure model, whereas 4-TBB and the control drug sodium valproate (VPA) were inactive at this level (p<0.001) [2]. In a 6 Hz electrically-induced seizure assay that models drug-refractory epilepsy, RAB216 (200 mg/kg) significantly reduced seizure duration (p=0.013, n=9), while 4-TBB (800 mg/kg) did not produce a significant effect (p=0.1) [1]. These data demonstrate that the introduction of the 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid moiety confers a substantial and reproducible improvement in anticonvulsant activity over the 4-TBB scaffold.

anticonvulsant epilepsy seizure

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid Maintains Efficacy at 20-Fold Lower Concentration Than 4-TBB in Drosophila Seizure Model

In a Drosophila parabss seizure model, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (RAB216) was potently active at both 2 mM and 0.1 mM concentrations [1]. In contrast, the parent compound 4-TBB was inactive at 0.1 mM, and the reference anticonvulsant sodium valproate (VPA) also lost efficacy at this reduced concentration [1]. Quantification of relative recovery time (normalized to untreated parabss controls) revealed a significant reduction for RAB216 at 0.1 mM (p<0.001 compared to 4-TBB; one-way ANOVA F(2,89)=3.9 followed by Dunnett's test) [2]. This demonstrates that the pyrazole–benzoic acid modification not only enhances potency but also extends the effective concentration range, enabling activity at levels where structural analogs fail.

anticonvulsant Drosophila dose-response

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid Forms Structurally Diverse Coordination Networks with Five Transition Metals, Demonstrating N,O-Heteroditopic Versatility

The bifunctional ligand 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H₂L) reacts with Co(II), Ni(II), Zn(II), Cd(II), and Cu(II) nitrates to yield eight structurally distinct coordination complexes, including discrete mononuclear complexes, 1D coordination polymers, 2D (4,4)-connected networks, and 3D diamondoid frameworks with fourfold interpenetration [1]. Specifically, with Zn(II), the ligand forms [Zn(HL)₂]∞ (complex 3), a coordination polymer with distorted diamondoid topology and fourfold interpenetration; with Co(II) and Ni(II), discrete mononuclear complexes {[M(HL)₂(H₂O)₄]·2DMF} (M=Co, Ni) are obtained [1]. This structural diversity arises from the ligand's ability to coordinate via pyrazolyl nitrogen atoms (soft donor) and carboxylate oxygen atoms (hard donor), allowing mixed N₂O₂ donor sets and bridging modes [1]. In contrast, monofunctional ligands such as 3,5-dimethylpyrazole (N-donor only) or benzoic acid (O-donor only) typically yield far fewer distinct architectures with a given metal set, limiting their utility in crystal engineering [1][3].

MOF coordination polymer crystal engineering

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid Enables Synthesis of Hydrophobic vs Hydrophilic Cu-MOF Supramolecular Isomers with Tunable Porosity

Using 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H₂mpba) as a bifunctional linker, researchers synthesized two supramolecular isomers of Cu-MOFs: a hydrophobic sql (square lattice) 2D framework from DMF/water or acetonitrile/water mixtures, and a hydrophilic lvt framework [1]. The sql framework exhibited hydrophobic characteristics, whereas the lvt isomer displayed hydrophilic behavior, demonstrating that solvent choice can tune network hydrophilicity without altering the ligand [1]. In contrast, MOFs constructed from simpler, monofunctional linkers (e.g., 1,4-benzenedicarboxylate) typically do not permit such stark supramolecular isomerism with divergent hydrophilicities from a single ligand [1]. This property enables the rational design of MOFs for selective adsorption of polar vs non-polar guest molecules.

MOF hydrophilicity porosity

Optimal Application Scenarios for 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS 185252-69-1) Based on Quantified Differentiation


Anticonvulsant Drug Discovery and Target Validation

Given its >4-fold greater in vivo protective efficacy compared to 4-TBB [1] and its activity at 0.1 mM where 4-TBB and VPA fail [2], 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (RAB216) is ideally suited as a chemical probe for validating neuronal homeostasis mechanisms in seizure disorders. Procurement for pharmacology groups focusing on refractory epilepsy models is warranted, as the compound reduces seizure duration in the 6 Hz pharmacoresistant assay while 4-TBB is ineffective [1]. The compound's consistent performance across Drosophila and murine models provides a robust platform for target engagement studies and lead optimization campaigns.

Metal-Organic Framework (MOF) Synthesis and Crystal Engineering

The ligand's demonstrated ability to form eight structurally diverse coordination complexes with five 3d transition metals [3] makes it a versatile building block for MOF discovery. Procurement is recommended for research groups seeking to explore topology diversity from a single linker, as well as for those interested in supramolecular isomerism to control hydrophilicity [4]. The compound's N,O-heteroditopic nature enables both discrete and polymeric architectures, offering a broader scope for structure–property relationship studies compared to monofunctional ligands [3].

Coordination Chemistry and Inorganic Materials Research

For academic and industrial laboratories investigating metal–ligand interactions, this compound provides a well-characterized system for studying mixed-donor coordination environments. The crystal structures of eight complexes reported in [3] offer reliable benchmarks for new syntheses, and the availability of the protonated salt H₂L·HNO₃ [3] provides additional entry points for structural investigations. Procurement for X-ray crystallography and magnetic property studies is supported by the compound's reproducible coordination behavior and commercial availability at ≥98% purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.